CRBP1 Pharmacophore Validation: Target Compound as Closest Unsubstituted Piperidine Parent of the ZDK Inhibitor Series
The target compound represents the direct structural parent of ZDK, the only benzhydryl-oxadiazole-piperidine derivative with a published CRBP1 co-crystal structure and quantitative binding affinity. ZDK differs from the target compound solely by (i) a methylene linker between the oxadiazole 5-position and the piperidine nitrogen, and (ii) a methoxymethyl substituent on the piperidine nitrogen. In the fluorescence polarization competition assay, ZDK displaced all-trans-retinol from CRBP1 with a Ki of 8.3 ± 2.8 µM [1]. The crystal structure (PDB 8GEV, 1.85 Å) reveals that the diphenylmethyl group occupies a deep hydrophobic sub-pocket formed by Phe16, Leu23, Leu28, Leu36, Phe58, and Leu78 residues of CRBP1, while the piperidine region is solvent-exposed [2]. The target compound, bearing a free piperidine NH, retains the identical benzhydryl-oxadiazole pharmacophore while offering an unencumbered amine for further chemical optimization.
| Evidence Dimension | CRBP1 binding affinity (Ki) of closest analog |
|---|---|
| Target Compound Data | No direct Ki reported; serves as synthetic parent of ZDK |
| Comparator Or Baseline | ZDK (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine): Ki = 8.3 ± 2.8 μM |
| Quantified Difference | Structural difference: methylene linker (oxadiazole–piperidine) and N-methoxymethyl group in ZDK vs. direct C–C bond and free NH in target compound |
| Conditions | Fluorescence polarization competition assay; recombinant human CRBP1; all-trans-retinol as probe ligand |
Why This Matters
The target compound is the optimal starting scaffold for SAR exploration of the CRBP1 inhibitor chemotype because its free NH enables direct N-functionalization without the synthetic burden of deprotection or linker modification required when using ZDK or its analogs.
- [1] Plau, J.; Morgan, C. E.; Fedorov, Y.; Banerjee, S.; Adams, D. J.; Blaner, W. S.; Yu, E. W.; Golczak, M. Discovery of Nonretinoid Inhibitors of CRBP1: Structural and Dynamic Insights for Ligand-Binding Mechanisms. ACS Chem. Biol. 2023, 18 (11), 2309–2323. Table 1: Inhibitor 3 (ZDK), Ki = 8.3 ± 2.8 μM. View Source
- [2] RCSB PDB 8GEV: Crystal structure of human CRBP1 in complex with ZDK, 1.85 Å resolution. Deposited by Plau, J. and Golczak, M., 2023. View Source
